

Fmoc-L-3-Trifluoromethylphenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Fmoc-L-3-Trifluoromethylphenylalanine</i>
Cat. No.:	B557899

[Get Quote](#)

An In-depth Technical Guide to Fmoc-L-3-Trifluoromethylphenylalanine

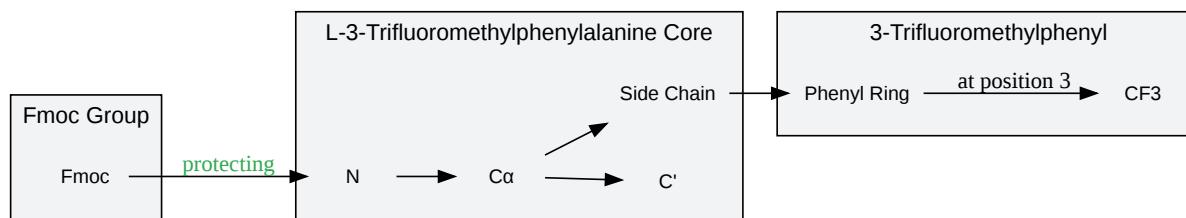
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Fmoc-L-3-Trifluoromethylphenylalanine**, a critical building block in modern peptide chemistry and drug discovery.

Core Chemical Properties and Structure

Fmoc-L-3-Trifluoromethylphenylalanine (CAS No: 205526-27-8) is a synthetic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).^[1] Its structure is characterized by three key components: the L-phenylalanine backbone, a trifluoromethyl (CF₃) group at the meta (3-) position of the phenyl ring, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group.

The presence of the electron-withdrawing trifluoromethyl group significantly alters the electronic properties and increases the lipophilicity of the amino acid.^[1] This modification can enhance the biological activity, stability against enzymatic degradation, and pharmacokinetic profiles of peptides into which it is incorporated.^{[1][2]} The Fmoc group is essential for its application in SPPS, allowing for controlled, stepwise elongation of peptide chains.^[1]


Quantitative Data Summary

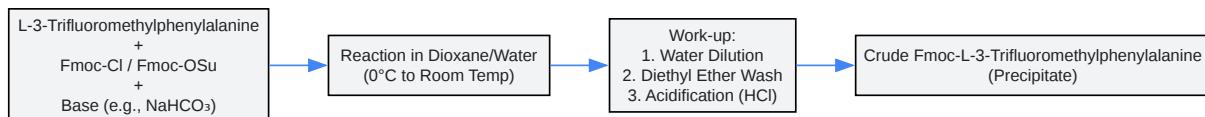
Property	Value	References
CAS Number	205526-27-8	[1]
Molecular Formula	C ₂₅ H ₂₀ F ₃ NO ₄	[1] [3] [4]
Molecular Weight	455.43 g/mol	[1] [3]
Appearance	White to off-white solid or powder	[1]
Melting Point	126 - 157 °C	[1]
Purity	≥97% (HPLC)	[1]
Optical Rotation	$[\alpha]D20 = -34 \pm 2^\circ$ (c=1 in DMF)	[1]
Solubility	Soluble in DMF and DCM	
Storage Conditions	0 - 8 °C	[1] [5]

Structural Elucidation

The structure of **Fmoc-L-3-Trifluoromethylphenylalanine** is fundamental to its function. The L-stereochemistry at the alpha-carbon is crucial for its incorporation into biologically active peptides. The Fmoc group provides a temporary shield for the amino group, which can be cleanly removed under basic conditions (e.g., piperidine in DMF) during SPPS, while the trifluoromethylphenyl side chain imparts unique properties to the final peptide.

Chemical Structure of Fmoc-L-3-Trifluoromethylphenylalanine

[Click to download full resolution via product page](#)


Caption: Logical relationship of the key functional components.

Experimental Protocols

3.1. Synthesis of Fmoc-L-3-Trifluoromethylphenylalanine

This protocol describes a general method for the N-protection of an amino acid with an Fmoc group.

- Materials: L-3-Trifluoromethylphenylalanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO_3) or sodium carbonate (Na_2CO_3), dioxane, water, diethyl ether, hydrochloric acid (HCl).
- Procedure:
 - Dissolve L-3-Trifluoromethylphenylalanine in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.^[6]
 - Cool the solution to 0°C in an ice bath.
 - In a separate flask, dissolve an equimolar amount of Fmoc-Cl or Fmoc-OSu in dioxane.^[6]
 - Add the Fmoc-reagent solution dropwise to the cooled amino acid solution while stirring vigorously.^[6] Maintain the pH in the basic range.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.^[6]
 - Acidify the aqueous layer to a pH of ~2 with cold HCl to precipitate the crude product.
 - Collect the precipitate by vacuum filtration and wash with cold water.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for Fmoc-amino acids.

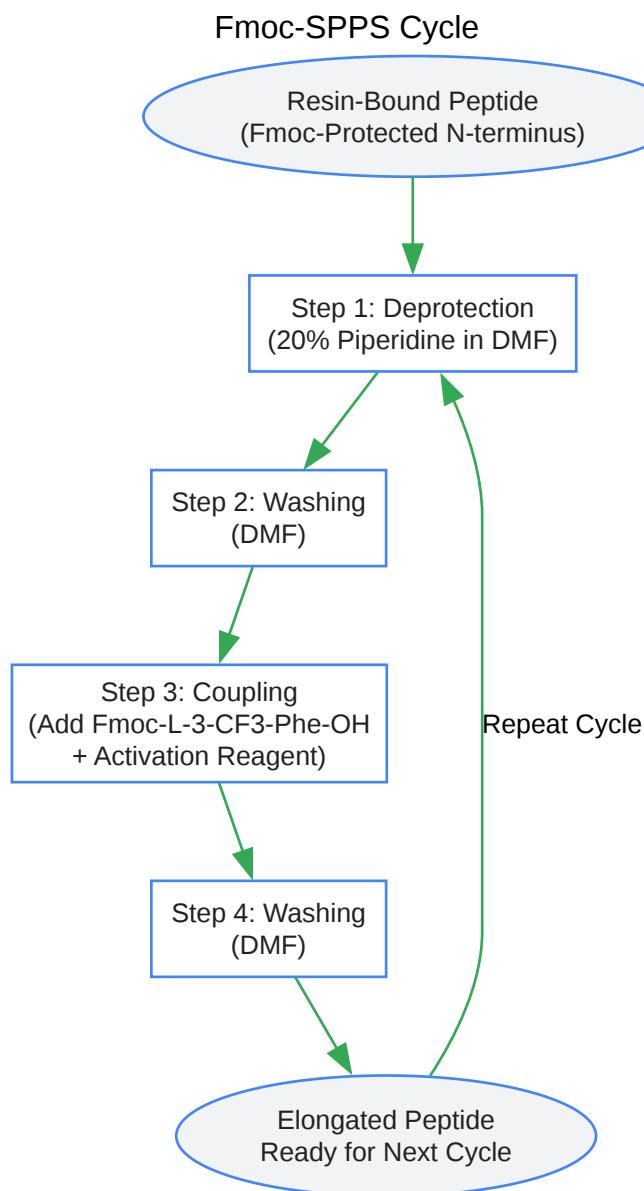
3.2. Purification by Recrystallization

- Procedure:
 - Select an appropriate solvent or solvent system (e.g., ethanol/water).[7]
 - Dissolve the crude product in the minimum amount of boiling solvent.[6]
 - Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[6]
 - To maximize yield, cool the flask in an ice bath for at least 30 minutes.[6]
 - Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[6]
 - Dry the crystals under vacuum to remove residual solvent.[6]

3.3. Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity is often reported to be ≥97-98%. [1]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this analysis. [8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Crucially, ¹⁹F NMR spectroscopy can be used to verify the presence and

chemical environment of the trifluoromethyl group, which typically shows a signal between -60 and -65 ppm.[8]


Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Trifluoromethylphenylalanine is a key building block for SPPS.[8] The Fmoc-based strategy is the most common method for peptide synthesis due to its mild reaction conditions.[9][10]

The SPPS cycle involves three main steps:

- Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine in DMF.[11][12]
- Washing: The resin is washed thoroughly with a solvent like DMF to remove the cleaved Fmoc group and excess piperidine.[12]
- Coupling: The next Fmoc-protected amino acid (in this case, **Fmoc-L-3-Trifluoromethylphenylalanine**) is activated by a coupling reagent (e.g., HATU, HBTU) and added to the resin to form a new peptide bond.[12][13]

This cycle is repeated until the desired peptide sequence is assembled.

[Click to download full resolution via product page](#)

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Incorporating **Fmoc-L-3-Trifluoromethylphenylalanine** into peptides can lead to therapeutics with enhanced efficacy and reduced side effects, making it a valuable tool for pharmaceutical researchers.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-3-Trifluoromethyl-L-Phenylalanine [allbiopharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 8. Fmoc-L-3-Trifluoromethylphenylalanine | 205526-27-8 | Benchchem [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Fmoc-L-3-Trifluoromethylphenylalanine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557899#fmoc-l-3-trifluoromethylphenylalanine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com